REACTION_CXSMILES
|
BrC1C([C:20]2[S:21][C:22]([Cl:30])=[C:23]([CH2:25][CH2:26][N:27]([CH3:29])[CH3:28])[CH:24]=2)=NC(NCCN2C(C)(C)C(=O)NC2=O)=NC=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].Br[CH2:40][CH2:41]CCBr>C(#N)C>[Cl:30][C:22]1[S:21][CH:20]=[CH:24][C:23]=1[CH2:25][CH2:26][N:27]1[CH2:28][CH2:41][CH2:40][CH2:29]1 |f:1.2.3,4.5|
|
Name
|
2-(2-chlorothiophen-3-yl)ethanamine hydrochloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)NCCN1C(NC(C1(C)C)=O)=O)C=1SC(=C(C1)CCN(C)C)Cl
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.45 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 1-5% (0.5 M ammonia in MeOH)/dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC=CC1CCN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.09 mmol | |
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 13.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |